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Compound of Interest

Compound Name: Boc-Phg-OH

Cat. No.: B558233 Get Quote

CAS Number: 2900-27-8

This in-depth technical guide provides comprehensive information on N-tert-butoxycarbonyl-L-

phenylglycine (Boc-L-phenylglycine), a critical building block for researchers, scientists, and

professionals in drug development. This document outlines its chemical properties, synthesis,

applications in peptide synthesis, and methods for its analysis, with a special focus on

addressing the challenge of racemization.

Chemical Properties
N-tert-butoxycarbonyl-L-phenylglycine is a white to off-white crystalline powder.[1] It is an

alpha-amino acid derivative where the amino group is protected by a tert-butoxycarbonyl (Boc)

group. This protection strategy is fundamental in peptide synthesis, rendering the amino group

unreactive to coupling conditions while being readily removable under specific acidic

conditions.[2]
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Property Value Reference

CAS Number 2900-27-8 [1]

Molecular Formula C₁₃H₁₇NO₄ [1]

Molecular Weight 251.28 g/mol

Melting Point 83-107 °C [1]

Appearance White to off-white powder [1]

Purity ≥ 98.50% (HPLC) [1]

Optical Rotation
[α]D²⁵ = +135.0 ± 4.5º (c=1%

in MeOH)
[1]

Synonyms

N-Boc-L-phenylglycine, Boc-

Phg-OH, (S)-Boc-2-

aminophenylacetic acid

[1]

Synthesis and Purification
The most common method for the synthesis of N-Boc-L-phenylglycine involves the reaction of

L-phenylglycine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The purification

is typically achieved through crystallization.

Experimental Protocol: Synthesis of N-tert-
butoxycarbonyl-L-phenylglycine
Materials:

L-phenylglycine

Sodium Bicarbonate (NaHCO₃)

Di-tert-butyl dicarbonate ((Boc)₂O)

Dioxane

Water
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Hydrochloric Acid (HCl)

Ethyl Acetate

n-Hexane

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

Dissolve L-phenylglycine in an aqueous solution of sodium bicarbonate to achieve a pH ≥

10.[3]

To this solution, add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise over several hours while

stirring vigorously. The reaction is typically conducted at room temperature.[3]

After the reaction is complete (monitored by TLC), extract the reaction mixture with n-hexane

to remove any unreacted (Boc)₂O and other impurities.[3]

Carefully acidify the aqueous layer to a pH of approximately 3 using dilute hydrochloric acid.

This will precipitate the N-Boc-L-phenylglycine.

Extract the product into ethyl acetate.[3]

Wash the combined organic layers with brine until neutral, and then dry over anhydrous

sodium sulfate.[3]

Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude

product as an oil or solid.[3]

For purification, dissolve the crude product in a minimal amount of a suitable solvent and

induce crystallization by adding a non-polar solvent like n-hexane.[3][4]

Collect the crystalline product by filtration, wash with cold n-hexane, and dry under vacuum.

[4]

Applications in Peptide Synthesis
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N-Boc-L-phenylglycine is a cornerstone in Solid-Phase Peptide Synthesis (SPPS), a technique

that has revolutionized the synthesis of peptides for research and therapeutic purposes. The

Boc protecting group allows for a stepwise and controlled assembly of amino acids on a solid

support. Phenylglycine and its derivatives are important components of various antimicrobial

peptides and peptidic inhibitors targeting viral proteases.[1][5]

Boc-Strategy Solid-Phase Peptide Synthesis (SPPS)
Workflow
The following diagram illustrates the general workflow of SPPS using the Boc protection

strategy.

Resin Support 1. Attach Boc-AA-OH
(e.g., Boc-L-phenylglycine)

2. Deprotection
(TFA in DCM)

3. Neutralization
(DIEA in DMF)

4. Coupling
(Next Boc-AA-OH, HBTU) 5. Repeat Deprotection 6. Repeat Neutralization 7. Repeat Coupling 8. Cleavage from Resin

(HF or TFMSA)

Repeat cycles
for desired length Purified Peptide

Click to download full resolution via product page

Boc-SPPS Workflow

Experimental Protocol: Incorporation of N-Boc-L-
phenylglycine into a Peptide Chain
Materials:

Pre-loaded resin (e.g., MBHA resin)

N-Boc-L-phenylglycine

Dichloromethane (DCM)

Trifluoroacetic acid (TFA)

N,N-Diisopropylethylamine (DIEA)

N,N-Dimethylformamide (DMF)

Coupling reagent (e.g., HBTU/HOBt)
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The next N-Boc-protected amino acid in the sequence

Procedure:

Resin Swelling: Swell the resin in DCM in a reaction vessel.

Deprotection: Remove the Boc group from the N-terminal amino acid on the resin by treating

it with a solution of 25-50% TFA in DCM for 30 minutes.

Washing: Wash the resin thoroughly with DCM followed by DMF.

Neutralization: Neutralize the resin with a solution of 5-10% DIEA in DMF.

Washing: Wash the resin again with DMF.

Coupling: In a separate vessel, pre-activate N-Boc-L-phenylglycine (or the next amino acid in

the sequence) with a coupling reagent like HBTU/HOBt in the presence of DIEA in DMF. Add

this solution to the resin and allow it to react for 1-2 hours.

Washing: Wash the resin with DMF and DCM.

Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and

remove side-chain protecting groups using a strong acid such as anhydrous hydrogen

fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Racemization of Phenylglycine and Prevention
Strategies
A significant challenge in the synthesis of peptides containing phenylglycine is the susceptibility

of the α-proton to epimerization (racemization) under basic conditions, which are often

employed during the coupling step in SPPS.[5][6] This can lead to the formation of

diastereomeric impurities that are difficult to separate from the desired peptide.

The primary mechanism for this racemization is the formation of an oxazolone intermediate,

where the α-proton becomes highly acidic and can be abstracted by a base.
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Activated Boc-L-phenylglycine Oxazolone Intermediate (Achiral)

Peptide Products

Boc-NH-CH(Ph)-C(=O)-X Boc-N=C(Ph)-C(=O)-O-X'

+ Base
- H⁺

Desired L-Peptide
+ H₂N-Peptide-Resin

Undesired D-Peptide (Diastereomer)

+ H₂N-Peptide-Resin

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b558233?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b558233?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

